![molecular formula C11H11F3N2O B14044025 (1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14044025.png)
(1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound belonging to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields due to their diverse biological and chemical properties. The presence of the trifluoromethyl group and the benzimidazole core in this compound makes it particularly interesting for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Ethylation: The ethyl group can be introduced using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
(1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzimidazole core can be reduced under hydrogenation conditions to yield the corresponding dihydrobenzimidazole.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these reactions are less common due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dihydrobenzimidazoles.
Substitution: Various substituted benzimidazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethylated benzimidazoles on biological systems. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and dyes. Its stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of (1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a potent bioactive molecule.
Comparación Con Compuestos Similares
Similar Compounds
(1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl)methanol: Similar structure but with a trifluoroethyl group.
(1-Ethyl-1H-imidazol-2-yl)methanol: Lacks the trifluoromethyl group.
Uniqueness
The presence of both the ethyl and trifluoromethyl groups in (1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol makes it unique. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the ethyl group can influence its reactivity and binding properties.
This compound’s unique combination of functional groups and its versatile reactivity make it a valuable molecule for research and industrial applications.
Propiedades
Fórmula molecular |
C11H11F3N2O |
|---|---|
Peso molecular |
244.21 g/mol |
Nombre IUPAC |
[1-ethyl-5-(trifluoromethyl)benzimidazol-2-yl]methanol |
InChI |
InChI=1S/C11H11F3N2O/c1-2-16-9-4-3-7(11(12,13)14)5-8(9)15-10(16)6-17/h3-5,17H,2,6H2,1H3 |
Clave InChI |
UVQHJQBAZAPZLT-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C(F)(F)F)N=C1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



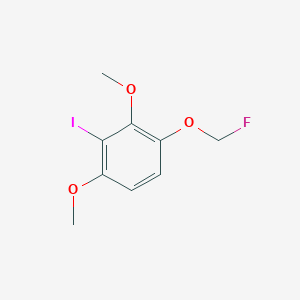
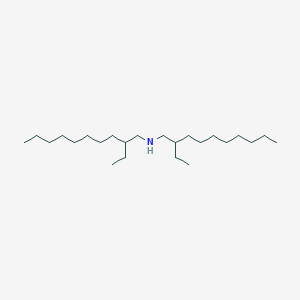
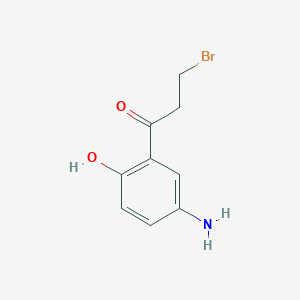
![Bis(7-oxa-2-azaspiro[3.5]nonan-3-yl) oxalate](/img/structure/B14043969.png)

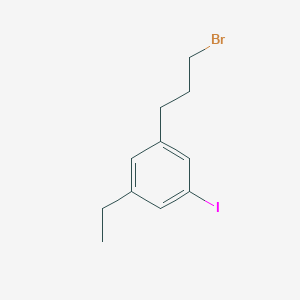
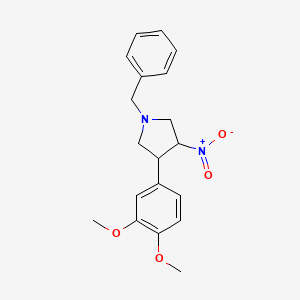
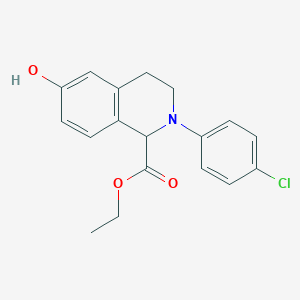

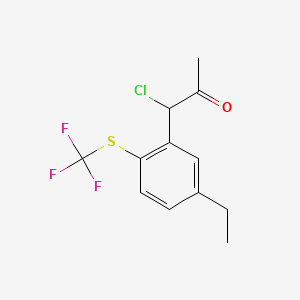


![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one](/img/structure/B14044015.png)
